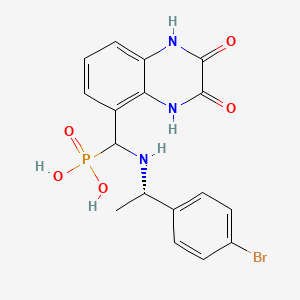
Peaqx
Descripción general
Descripción
Mecanismo De Acción
PEAQX ejerce sus efectos inhibiendo competitivamente el receptor NMDA, específicamente dirigiéndose a las subunidades GluN1/GluN2A. Esta inhibición previene la acción normal del glutamato, un neurotransmisor, reduciendo así la neurotransmisión excitatoria. Los objetivos moleculares de this compound incluyen las subunidades del receptor NMDA, y su acción implica el bloqueo del canal iónico asociado con estos receptores .
Análisis Bioquímico
Biochemical Properties
PEAQX plays a significant role in biochemical reactions, particularly as a competitive antagonist at the NMDA receptor . It interacts with enzymes, proteins, and other biomolecules, specifically the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, through its antagonistic action on NMDA receptors, can modulate the activity of these receptors and thereby influence cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level primarily through its antagonistic action on NMDA receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The study found that the compound exhibited anticonvulsant action in a dose-dependent manner .
Métodos De Preparación
La síntesis de PEAQX implica varios pasos, comenzando con la preparación del intermedio clave, (S)-1-(4-bromofenil)etilamina. Este intermedio se hace reaccionar entonces con ácido (2,3-dioxo-1,4-dihidroquinoxalin-5-il)metilfosfónico en condiciones específicas para producir this compound . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente implica técnicas estándar de síntesis orgánica como reacciones de aminación y fosforilación .
Análisis De Reacciones Químicas
PEAQX experimenta varias reacciones químicas, incluyendo:
Aplicaciones Científicas De Investigación
PEAQX tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto herramienta para estudiar las propiedades de los receptores NMDA.
Biología: Employed in research to understand the role of NMDA receptors in various biological processes.
Industria: Aplicaciones industriales limitadas, principalmente utilizadas en entornos de investigación y desarrollo.
Comparación Con Compuestos Similares
PEAQX se compara con otros antagonistas del receptor NMDA como:
Ifenprodil: Selectivo para los receptores GluN1/GluN2B.
MK-801: Antagonista no competitivo del receptor NMDA.
AP5: Antagonista competitivo en el receptor NMDA.
This compound es único en su mayor selectividad para los receptores GluN1/GluN2A en comparación con los receptores GluN1/GluN2B, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estos subtipos de receptores .
Propiedades
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-30-7 | |
| Record name | PEAQX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEAQX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


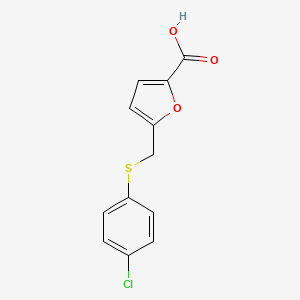
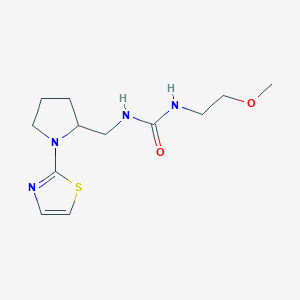
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
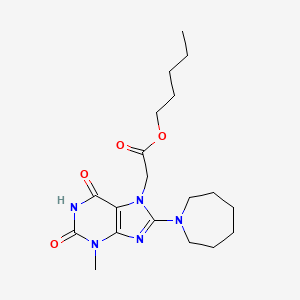
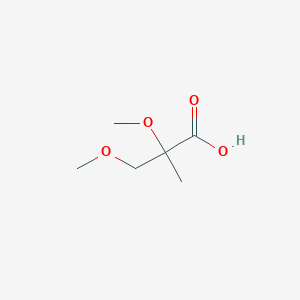
![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
![4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2962789.png)

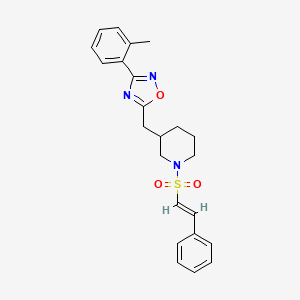
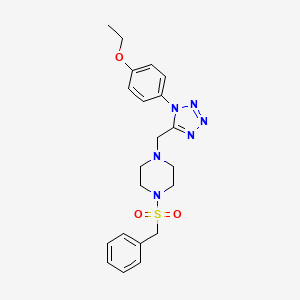
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
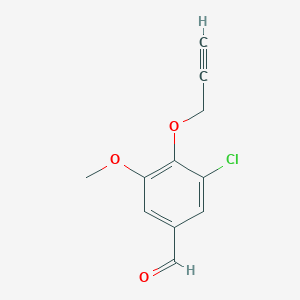
![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)
